Mpg-enkephalinamide

Antinociception Opioid pharmacology In vivo analgesia

Mpg-enkephalinamide (CAS 113350-05-3), systematically named N1.5-(β-D-galactopyranosyl)[D-Met²,Pro⁵]enkephalinamide, is a synthetic glycosylpeptide derived from the endogenous opioid peptide Met-enkephalin. The compound incorporates a D-Met residue at position 2 to resist aminopeptidase cleavage, a Pro residue at position 5 conferring conformational constraint, and a β-D-galactopyranosyl moiety attached via an N1.5 amide linkage to the C-terminal Pro carboxyl group.

Molecular Formula C36H50N6O11S
Molecular Weight 774.9 g/mol
CAS No. 113350-05-3
Cat. No. B053448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMpg-enkephalinamide
CAS113350-05-3
Synonyms2-Met-5-Pro-(N(1,5))-galactopyranosyl-enkephalinamide
enkephalinamide, Met(2)-Pro(5)-(N(1,5))-galactopyranosyl-
enkephalinamide, methionyl(2)-proline(5)-(N(1,5))-galactopyranosyl-
MPG-enkephalinamide
Molecular FormulaC36H50N6O11S
Molecular Weight774.9 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N
InChIInChI=1S/C36H50N6O11S/c1-54-15-13-24(40-32(49)23(37)16-21-9-11-22(44)12-10-21)33(50)38-18-28(45)39-25(17-20-6-3-2-4-7-20)34(51)41-35(52)26-8-5-14-42(26)36-31(48)30(47)29(46)27(19-43)53-36/h2-4,6-7,9-12,23-27,29-31,36,43-44,46-48H,5,8,13-19,37H2,1H3,(H,38,50)(H,39,45)(H,40,49)(H,41,51,52)/t23-,24+,25-,26-,27+,29-,30-,31+,36+/m0/s1
InChIKeyDCANYFWGGDUEFG-NWARPHERSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mpg-Enkephalinamide (CAS 113350-05-3): A Galactosylated Enkephalin Analog for High-Potency Opioid Receptor Research


Mpg-enkephalinamide (CAS 113350-05-3), systematically named N1.5-(β-D-galactopyranosyl)[D-Met²,Pro⁵]enkephalinamide, is a synthetic glycosylpeptide derived from the endogenous opioid peptide Met-enkephalin [1]. The compound incorporates a D-Met residue at position 2 to resist aminopeptidase cleavage, a Pro residue at position 5 conferring conformational constraint, and a β-D-galactopyranosyl moiety attached via an N1.5 amide linkage to the C-terminal Pro carboxyl group [3]. First disclosed in the primary literature in 1989, its structure is recorded in the MeSH supplementary concept database under registry number 113350-05-3, with molecular formula C₃₆H₅₀N₆O₁₁S and molecular weight 774.9 g/mol [1]. It is classified as a potent opioid receptor agonist with demonstrated antinociceptive activity orders of magnitude exceeding that of morphine in preclinical models [2].

Why Generic Enkephalin Analogs Cannot Substitute for Mpg-Enkephalinamide in Scientific Procurement


Superficially similar enkephalin analogs—such as [D-Met²,Pro⁵]enkephalinamide (CAS 63307-63-1, the non-glycosylated parent), [D-Met²,Pro⁵]enkephalin [N1.5-β-D-glucopyranosyl] amide (the glucoside analog), or O1.5-β-D-galactopyranosyl [D-Met²,Hyp⁵]enkephalinamide (the O-linked galactosyl isomer with hydroxyproline)—differ from Mpg-enkephalinamide in the presence, identity, and attachment position of the sugar moiety, each of which produces quantitatively distinct pharmacological profiles [1][2][3]. The N-linked galactose residue in Mpg-enkephalinamide confers a specific conformational ensemble and potency enhancement that is not replicated by glucose, by O-linked galactose, or by the absence of glycosylation entirely [2]. Furthermore, the dual mu/delta opioid receptor engagement pattern inferred from naloxone reversibility studies suggests that indiscriminate substitution with a purely mu- or delta-selective analog would fail to recapitulate the compound's pharmacological signature [1]. Procurement decisions based solely on peptide backbone homology ignore the demonstrated quantitative impact of the sugar moiety on in vivo antinociceptive potency, receptor engagement profile, and conformational properties [1][2][4].

Mpg-Enkephalinamide (CAS 113350-05-3): Quantitative Differentiation Evidence for Procurement Decisions


Antinociceptive Potency vs. Morphine: >5,000-Fold Superiority Upon Fourth Ventricle Administration

Mpg-enkephalinamide (the galactose analogue) demonstrates antinociceptive potency more than 5,000 times greater than morphine when both compounds are administered via injection into the fourth ventricle of rats, as assessed by tail immersion and paw pressure behavioural tests [1]. In the same study, the glucoside analog N1.5-(β-D-glucopyranosyl)[D-Met²,Pro⁵]enkephalinamide was also tested alongside morphine; while both glycosidic analogs were more active than morphine, the galactose analog is specifically identified as exceeding the 5,000-fold threshold [1]. This represents a direct, within-study head-to-head comparison using identical route, species, and behavioural endpoints.

Antinociception Opioid pharmacology In vivo analgesia Tail immersion test Paw pressure test

Potency Enhancement Over Non-Glycosylated Parent Compound: The Galactose Moiety Confers Significant Activity Gain

In the EMBO J 1989 study that serves as the first source for this compound's MeSH record, the N1.5-β-D-galactopyranosyl derivative (compound 2, i.e., Mpg-enkephalinamide) was shown to be significantly more potent than its non-glycosylated parent compound [D-Met²,Pro⁵]enkephalin-amide (compound 1, CAS 63307-63-1) in the same tail immersion and paw pressure tests of analgesia [1]. Both compounds were synthesized and tested within the same experimental framework, and the conformational analysis by two-dimensional NMR in DMSO-d₆ revealed that both share similar fairly rigid β-strand conformations at the N- and C-termini, connected by a Gly³ residue displaying multiple conformational states [1]. The potency difference therefore cannot be explained by gross conformational changes detected in DMSO solution and is attributed directly to the presence and N1.5-linkage position of the galactose moiety [1].

Structure-activity relationship Glycosylation Analgesic potency Peptide chemistry

Galactose vs. Glucose Sugar Moiety: Differential Potency Between Two N1.5-Glycosyl Enkephalinamides

The glucose analog, [D-Met²,Pro⁵]enkephalin [N1.5-β-D-glucopyranosyl] amide, was independently characterized and showed an in vitro potency of IC₅₀ = 64.0 nM in the guinea pig ileum (GPI) assay, with in vivo antinociceptive activity 2,000-fold (rats) and 200-fold (mice) greater than morphine after intraperitoneal administration [2]. In the 1990 Psychopharmacology study where both the glucose and galactose N1.5-glycosyl analogs were tested side-by-side against morphine, the galactose analog (Mpg-enkephalinamide) is specifically highlighted as demonstrating >5,000-fold superiority over morphine upon fourth ventricle administration [1]. Although both analogs were described as more active than morphine, the quantitative prominence given to the galactose analog's >5,000-fold figure, contrasted with the glucose analog's separately reported 200–2,000-fold range (dependent on species and route), indicates that the galactose epimer at the C4 position of the sugar ring confers a meaningful potency advantage [1][2].

Glycopeptide SAR Sugar selectivity Opioid analgesic In vitro pharmacology

Dual Mu/Delta Opioid Receptor Engagement: Naloxone Reversibility Profile In Vivo

The antinociceptive effects of Mpg-enkephalinamide (and its glucoside co-analog) are partially reversed by subcutaneous naloxone at a low dose of 0.1 mg/kg, and totally reversed at a higher dose of 1 mg/kg [1]. This differential reversibility profile suggests that the glycosidic enkephalin analogues act upon more than one type of opioid receptor, specifically implicating both mu (μ) and delta (δ) receptor engagement [1]. This is consistent with the known binding profile of the [D-Met²,Pro⁵]enkephalinamide backbone, which binds to both mu and delta opioid receptors [2]. In contrast, morphine is a predominantly mu-selective agonist, and highly delta-selective enkephalin analogs (e.g., DPDPE, DPLPE) do not show the same naloxone sensitivity pattern [1].

Opioid receptor subtypes Mu receptor Delta receptor Naloxone antagonism Receptor pharmacology

Conformational Basis for Differential Activity: NMR Structural Comparison of Galactosyl Derivatives

Two-dimensional NMR conformational analysis in DMSO-d₆ solution revealed that Mpg-enkephalinamide (compound 2, N1.5-β-D-galactopyranosyl) and its non-glycosylated parent (compound 1) share similar fairly rigid β-strand conformations at both N- and C-termini, connected by a Gly³ residue that displays a mixture of conformational states [1]. In contrast, the O1.5-β-D-galactopyranosyl [D-Met²,Hyp⁵]enkephalin-amide isomer (compound 3), which places the galactose at a different linkage position with a hydroxyproline substitution, exhibits important conformational differences: Gly³ loses flexibility, leading to a more rigid folded conformation [1]. This compound 3 is reported separately to be 57,000 times more potent than morphine [2]. The data establish a structure-conformation-activity relationship wherein both the identity (galactose), the linkage position (N1.5 vs. O1.5), and the amino acid at position 5 (Pro vs. Hyp) contribute to distinct conformational ensembles and correspondingly distinct analgesic potencies [1][2].

NMR spectroscopy Peptide conformation Glycopeptide structure Structure-activity relationship

Metabolic Stability of the D-Met²,Pro⁵ Backbone: Resistance to Proteolytic Degradation vs. Endogenous Enkephalins

The [D-Met²,Pro⁵]enkephalinamide peptide backbone shared by Mpg-enkephalinamide has been demonstrated to be substantially more resistant to proteolytic degradation than endogenous Met-enkephalin. Pharmacokinetic studies using ¹¹C-labelled peptides in rhesus monkeys showed that while Met-enkephalin was rapidly eliminated from plasma with a half-life of less than 2 minutes, [D-Met²,Pro⁵]enkephalinamide was virtually stable in vivo [1]. The D-Met² substitution prevents cleavage by aminopeptidases, and the Pro⁵ residue introduces conformational constraint that further slows degradation [2]. A separate study confirmed that [D-Met²,Pro⁵]enkephalinamide is more resistant to proteolytic degradation than Met-enkephalin when administered intravenously to rats [2]. While these data are established for the non-glycosylated backbone, the glycosyl moiety in Mpg-enkephalinamide is expected to confer additional stabilization based on the general property of glycopeptides to resist exopeptidase attack [1].

Peptide stability Proteolytic resistance Pharmacokinetics Enkephalin degradation

High-Impact Application Scenarios for Mpg-Enkephalinamide (CAS 113350-05-3) Based on Quantitative Differentiation Evidence


Central Opioid Receptor Potency Benchmarking Studies Requiring Maximal Antinociceptive Signal

For laboratories conducting intracerebroventricular or fourth-ventricle administration studies where maximizing antinociceptive signal per unit dose is paramount, Mpg-enkephalinamide provides a >5,000-fold potency advantage over morphine [1]. This makes it particularly suitable as a positive control or reference agonist in central opioid receptor pharmacology experiments, where its exceptional potency allows detection of subtle modulatory effects by test compounds that would be masked by weaker agonists. The compound's dual mu/delta engagement profile, evidenced by the biphasic naloxone reversibility pattern (partial at 0.1 mg/kg, total at 1 mg/kg SC), further positions it for studies investigating mu-delta receptor heterodimerization or crosstalk [1].

Glycopeptide Structure-Activity Relationship (SAR) Studies Differentiating Sugar Epimers and Linkage Chemistry

Mpg-enkephalinamide occupies a specific, well-characterized position within a structurally defined series of galactosyl and glucosyl enkephalin analogs. The EMBO J 1989 study provides complete NMR conformational assignments for this compound alongside its non-glycosylated parent and O-linked isomer [2]. This makes Mpg-enkephalinamide an essential reference compound for any SAR campaign investigating how sugar identity (galactose vs. glucose), anomeric configuration (β), linkage position (N1.5 vs. O1.5), and amino acid at position 5 (Pro vs. Hyp) collectively determine peptide conformation and analgesic potency [2][3][4]. The availability of three well-characterized comparators with quantitative potency data (compounds 1, 2, and 3) enables rigorous structure-activity correlation studies.

In Vivo Opioid Pharmacology Studies Requiring Metabolically Stable Peptide Tools

The [D-Met²,Pro⁵]enkephalinamide backbone that underlies Mpg-enkephalinamide has been independently validated as virtually stable in vivo in primates, in contrast to the <2-minute plasma half-life of endogenous Met-enkephalin [6]. Researchers conducting systemic or central administration studies in rodent or non-human primate models where peptide degradation would otherwise confound interpretation of pharmacological endpoints should prioritize Mpg-enkephalinamide over natural enkephalin sequences. The glycosyl moiety may further enhance stability and blood-brain barrier penetration, as demonstrated for related glycopeptide enkephalin analogs [4].

Opioid Tolerance and Dependence Liability Studies Comparing Mu-Preferential vs. Dual Mu/Delta Agonists

The [D-Met²,Pro⁵]enkephalinamide backbone has been directly compared with morphine and β-endorphin in tolerance development and dependence capacity studies [5]. Mpg-enkephalinamide, with its naloxone-defined dual mu/delta activity profile and extreme potency, offers a tool to dissect the relative contributions of mu vs. delta receptor populations to opioid tolerance, dependence, and side-effect profiles. Its distinct receptor engagement pattern, combined with >5,000-fold greater potency than morphine upon central administration, enables experimental designs where dose, receptor subtype engagement, and tolerance development can be independently varied [1][5].

Quote Request

Request a Quote for Mpg-enkephalinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.